N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiazolone core fused to a benzene ring and substituted with a ketone group at position 3. The 2,4-dimethoxyphenyl group is attached via an acetamide (-NH-C(O)-CH₂-) linker. The benzothiazolone moiety (1,2-benzothiazol-3(2H)-one) consists of a thiazole ring fused to a benzene ring, with sulfur and nitrogen atoms in the heterocycle. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly in drug discovery.
Properties
Molecular Formula |
C17H16N2O4S |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O4S/c1-22-11-7-8-13(14(9-11)23-2)18-16(20)10-19-17(21)12-5-3-4-6-15(12)24-19/h3-9H,10H2,1-2H3,(H,18,20) |
InChI Key |
JRPHKHSCDHQGID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2)OC |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture and Reactivity
The target compound features a benzothiazol-2(3H)-one core linked via an acetamide bridge to a 2,4-dimethoxyphenyl group. The electron-donating methoxy groups enhance nucleophilicity at the aniline nitrogen, while the benzothiazolone system provides planar rigidity conducive to π-π stacking interactions. The carbonyl group at position 3 of the benzothiazole ring acts as a hydrogen bond acceptor, influencing both synthetic accessibility and biological activity.
Retrosynthetic Analysis
Retrosynthetically, the molecule dissects into two key fragments:
- 2-Chloro-N-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- 2,4-Dimethoxyaniline
Alternative disconnections involve pre-forming the benzothiazolone-acetic acid conjugate prior to amide coupling.
Synthetic Methodologies
Chloroacetyl Chloride-Mediated Amidation
This two-step protocol remains the most widely employed industrial-scale synthesis:
Step 1: Synthesis of 2-Chloro-N-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
A suspension of 2-amino-1,2-benzothiazol-3(2H)-one (0.1 mol) in anhydrous benzene is treated with chloroacetyl chloride (0.12 mol) under nitrogen atmosphere. Potassium carbonate (0.15 mol) is added portion-wise to maintain pH 8-9. After 12 hours of reflux, the mixture is cooled, filtered, and crystallized from ethanol to yield white crystals (84% yield).
Step 2: Coupling with 2,4-Dimethoxyaniline
The chlorinated intermediate (0.05 mol) is dissolved in dimethylformamide with 2,4-dimethoxyaniline (0.055 mol). Triethylamine (0.15 mol) is added dropwise at 0°C, followed by stirring at 80°C for 6 hours. Precipitation in ice water affords the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate 3:1) to give the title compound (76% yield).
Carbodiimide-Assisted Coupling
For higher purity requirements, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enables direct conjugation of pre-formed carboxylic acid and amine components:
Procedure
A solution of 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (0.1 mol) in dichloromethane is treated with EDCI (0.12 mol) and hydroxybenzotriazole (HOBt, 0.1 mol). After 30 minutes activation, 2,4-dimethoxyaniline (0.11 mol) is added. The reaction proceeds at room temperature for 24 hours, followed by aqueous workup and recrystallization from methanol to yield 89% pure product.
Optimization Note
Maintaining reaction temperature below 25°C prevents racemization of the acetic acid moiety.
Microwave-Assisted One-Pot Synthesis
Emerging methodologies exploit microwave irradiation to accelerate reaction kinetics:
Conditions
A mixture of 2-mercaptobenzothiazole (0.1 mol), chloroacetic acid (0.12 mol), and 2,4-dimethoxyaniline (0.11 mol) in acetonitrile is irradiated at 150°C (300W) for 20 minutes. The crude product is filtered and washed with cold ethanol to achieve 92% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Chloroacetyl Chloride | 76 | 98.5 | 18 hours | Cost-effective for bulk synthesis |
| EDCI Coupling | 89 | 99.2 | 24 hours | High regioselectivity |
| Microwave | 92 | 97.8 | 0.3 hours | Rapid processing |
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 3.78 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 4.21 (s, 2H, CH2CO), 6.45-7.89 (m, 6H, aromatic), 10.21 (s, 1H, NH).
IR (KBr): 3276 cm⁻¹ (N-H stretch), 1689 cm⁻¹ (C=O amide), 1592 cm⁻¹ (C=N benzothiazole).
Chromatographic Purity Assessment
HPLC analysis (C18 column, methanol:water 70:30) shows retention time at 6.78 minutes with 99.1% peak area purity.
Industrial-Scale Considerations
Large-scale production (>100 kg batches) favors the chloroacetyl chloride method due to:
- Lower reagent costs compared to EDCI
- Simplified purification via crystallization rather than column chromatography
- Compatibility with continuous flow reactors
Critical process parameters include:
- Strict control of amidation reaction pH (7.5-8.5)
- Residual solvent levels <500 ppm per ICH guidelines
- Particle size distribution of 50-150 μm for optimal formulation
Emerging Methodologies
Enzymatic Aminolysis
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the amidation step in non-aqueous media:
Procedure
2-(3-Oxo-1,2-benzothiazol-2(3H)-yl)acetic acid (0.1 mol) and 2,4-dimethoxyaniline (0.12 mol) are stirred in tert-butanol with Novozym 435 (20% w/w) at 45°C for 48 hours. The enzyme is filtered and reused for 5 cycles with <10% activity loss, achieving 68% conversion.
Photochemical Activation
UV-initiated (254 nm) reactions in microfluidic chips demonstrate potential for on-demand synthesis:
Conditions A solution of precursors in acetonitrile flows through a quartz microreactor (residence time 2 minutes) under UV irradiation, producing 81% yield with 97% purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide or benzothiazole moieties, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with biological targets.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological targets, potentially leading to inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
The structural and functional attributes of N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide are compared below with analogous compounds, focusing on heterocyclic cores, substituents, synthetic routes, and biological activities.
Structural and Functional Comparisons
Table 1: Key Structural Features and Substituents
Key Observations:
Heterocyclic Core Variations: Benzothiazolone vs. Quinazolinone: Benzothiazolone derivatives (e.g., target compound) exhibit sulfur-mediated electronic effects, while quinazolinones (e.g., ) possess dual nitrogen atoms, enabling distinct hydrogen-bonding interactions . Sulfone vs. Thione: Sulfone-containing analogs (e.g., ) exhibit higher polarity and crystallinity due to strong intermolecular hydrogen bonds (N–H⋯O) and π-stacking , whereas the target compound’s thione group may enhance lipophilicity for membrane penetration.
Substituent Effects: Electron-Donating vs. In contrast, chloro-substituted analogs (e.g., ) are electron-withdrawing, favoring interactions with basic residues . Steric Considerations: Bulky substituents (e.g., 2-ethylphenyl in ) may hinder binding to compact active sites, whereas smaller groups like methoxy optimize steric compatibility .
Amide Linkage :
- Acetamide linkers (common across all compounds) provide rigidity, while propanamide derivatives (e.g., ) introduce conformational flexibility, which may affect target selectivity .
Key Insights :
- The target compound’s synthesis likely parallels methods in and , involving carbodiimide-mediated coupling or ZnCl₂-catalyzed condensation .
- Sulfone-containing analogs () require oxidative steps (e.g., H₂O₂) to introduce sulfone groups, increasing synthetic complexity .
- Crystallinity and solubility are influenced by substituents: sulfone derivatives () form stable crystals via hydrogen bonds, while methoxy groups (target compound) may reduce crystallinity but improve solubility in organic solvents .
Key Findings :
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, neuroprotective effects, and other relevant pharmacological actions.
- Molecular Formula : C19H20N2O4S
- Molecular Weight : 372.4 g/mol
- CAS Number : 1219573-56-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this compound showed significant antimicrobial properties against both bacterial and fungal pathogens. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 10.7 to 21.4 μmol/mL, indicating potent activity against multiple strains .
| Compound | MIC (μmol/mL) | MBC (μmol/mL) |
|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 |
| 4p | Not specified | Not specified |
| 3h | Not specified | Not specified |
2. Neuroprotective Effects
Benzothiazole derivatives have been studied for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD). In vitro studies have shown that certain benzothiazole compounds can inhibit acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, thus potentially enhancing cholinergic transmission in the brain .
The compound this compound may exhibit similar properties based on its structural analogs.
3. Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress-related damage in cells. Research has indicated that some benzothiazole compounds can scavenge free radicals effectively . Although specific data on this compound is limited, its structural characteristics suggest potential antioxidant capabilities.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antimicrobial Study : A comprehensive evaluation of various benzothiazole derivatives revealed that modifications in the benzothiazole structure could enhance antimicrobial efficacy against specific pathogens .
- Neuroprotective Assessment : In silico studies indicated that certain derivatives showed promising results as AChE inhibitors and antioxidants, suggesting their potential use in treating neurodegenerative diseases .
- Cytotoxicity Testing : Some related compounds have demonstrated cytotoxic effects on cancer cell lines but also showed potential for selective targeting without affecting normal cells .
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?
- Methodological Answer : The compound is synthesized via a multi-step process. First, 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid is prepared by reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid under alkaline conditions . This intermediate is then coupled with N-(2,4-dimethoxyphenyl)acetamide derivatives using carbodiimide-based condensation (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with N-hydroxybenzotriazole as a catalyst, ensuring efficient amide bond formation .
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from dimethylformamide/water mixtures. The SHELX program suite (e.g., SHELXL for refinement) is used to solve the structure, with validation of hydrogen-bonding networks and π-stacking interactions (e.g., centroid–centroid distances ≈ 3.9 Å) . Data-to-parameter ratios > 10 and R-factors < 0.05 ensure reliability .
Q. What pharmacological activities are associated with this compound?
- Methodological Answer : Analgesic and anti-inflammatory activities are evaluated using rodent models (e.g., carrageenan-induced paw edema). Structure-activity relationship (SAR) studies suggest that the 3-oxo-benzothiazole core and methoxy substituents enhance activity, likely through COX-2 inhibition or cytokine modulation . Bioactivity is quantified via IC₅₀ values in enzyme assays (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound under varying conditions?
- Methodological Answer : Yield optimization involves screening solvents (DMF vs. THF), temperature (0–60°C), and catalysts (e.g., HOBt vs. HOAt). For example, carbodiimide-mediated coupling at 25°C in DMF achieves >70% yield . Kinetic studies (HPLC monitoring) identify rate-limiting steps (e.g., intermediate cyclization), while DOE (Design of Experiments) models optimize reagent stoichiometry .
Q. What challenges arise in interpreting NMR and SC-XRD data for this compound?
- Methodological Answer : Dynamic proton exchange in the benzothiazolone ring causes NMR signal broadening, requiring low-temperature (e.g., 230 K) or DMSO-d₆ solvent suppression . For SC-XRD, twinning or disorder in the methoxyphenyl group complicates refinement. SHELXL’s TWIN/BASF commands and Hirshfeld surface analysis resolve these issues .
Q. How do structural modifications influence biological activity?
- Methodological Answer : Substituent effects are tested via parallel synthesis. Replacing 2,4-dimethoxy groups with halogens (e.g., Cl) increases cytotoxicity (e.g., IC₅₀ = 12 μM in HeLa cells) but reduces solubility. Computational docking (AutoDock Vina) correlates logP values with membrane permeability . Metabolite stability is assessed via liver microsome assays .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often stem from assay variability (e.g., cell line specificity) or impurity profiles (HPLC purity < 95%). Meta-analysis using tools like RevMan identifies confounding factors. Orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) validate targets .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer : Molecular dynamics (GROMACS) and QM/MM (Gaussian) simulations model binding to COX-2 or 5-LOX. Pharmacophore screening (e.g., PharmaGist) identifies key motifs (e.g., hydrogen-bond acceptors at 3-oxo group). ADMET predictors (SwissADME) forecast bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
